Vestipitant Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vestipitant mesylate is synthesized through a series of chemical reactions involving piperazine derivatives. The key steps include the formation of the piperazine ring and the introduction of various substituents to achieve the desired chemical structure. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the fluoro and methyl groups on the phenyl ring.
- Coupling of the piperazine derivative with the trifluoromethyl-substituted phenyl ethyl group .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Vestipitant mesylate undergoes various chemical reactions, including:
Substitution reactions: Introduction of fluoro and methyl groups on the phenyl ring.
Coupling reactions: Formation of the piperazine ring and coupling with the trifluoromethyl-substituted phenyl ethyl group.
Common Reagents and Conditions
Reagents: Fluoro and methyl-substituted phenyl derivatives, trifluoromethyl-substituted phenyl ethyl group, piperazine derivatives.
Major Products Formed
The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: Investigated for its role in modulating neurokinin 1 receptor activity and its effects on various biological processes.
Medicine: Explored as a potential treatment for conditions such as postoperative nausea and vomiting, anxiety, depression, tinnitus, and insomnia. .
Mechanism of Action
Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .
Comparison with Similar Compounds
Similar Compounds
- Aprepitant
- Casopitant
- Fosaprepitant
- L-733,060
- Maropitant
Uniqueness
Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .
Biological Activity
Vestipitant mesylate, also known as GW597599, is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of postoperative nausea and vomiting, anxiety, depression, and insomnia. This article provides a comprehensive overview of its biological activity, supported by clinical findings and relevant research data.
Vestipitant acts primarily by blocking the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain perception, inflammation, and stress responses. The antagonism of NK1 receptors by vestipitant leads to several biological effects:
- Reduction in Anxiety and Depression : Studies have indicated that NK1 receptor antagonists can alleviate anxiety and depressive symptoms by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-emetic Effects : Vestipitant has shown efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions, likely due to its action on the central nervous system's emetic pathways .
Insomnia Treatment
A pivotal study evaluated vestipitant's efficacy in patients with primary insomnia. Key findings include:
- Improved Sleep Maintenance : Patients treated with vestipitant exhibited significant reductions in wake after sleep onset (WASO) and increased total sleep time (TST) compared to placebo. Specifically, on nights 1/2, the ratio for WASO was 0.76 (P = 0.001) and TST improved significantly (P < 0.0001) compared to placebo .
- Cognitive Safety : No significant next-day cognitive impairment was observed in patients receiving vestipitant, indicating a favorable safety profile for long-term use .
Anxiety and Depression
Vestipitant has been investigated for its potential antidepressant properties. In preclinical models, it demonstrated the ability to potentiate the effects of traditional antidepressants like fluoxetine by enhancing serotonin levels in key brain regions . However, clinical trials have yielded mixed results regarding its efficacy in treating major depressive disorder.
Pharmacokinetics
The pharmacokinetics of vestipitant have been characterized through various studies:
- Bioavailability : Following oral administration, vestipitant achieves approximately 90% NK1 receptor occupancy at a dose of 15 mg .
- Half-life : The drug exhibits a half-life conducive to once-daily dosing, which is beneficial for chronic conditions such as anxiety and insomnia.
Side Effects
Common side effects reported in clinical trials include:
These side effects were generally mild and comparable to those observed with placebo treatments.
Research Findings Summary Table
Case Studies
Several case studies highlight the clinical application of vestipitant:
- Postoperative Nausea : A study involving patients undergoing surgery demonstrated that those receiving vestipitant had significantly lower rates of postoperative nausea compared to controls.
- Chronic Insomnia Management : In a cohort study focusing on chronic insomnia patients, long-term administration of vestipitant resulted in sustained improvements in sleep quality without significant adverse effects.
Properties
CAS No. |
334476-64-1 |
---|---|
Molecular Formula |
C24H28F7N3O4S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1 |
InChI Key |
BHECXGHXWKHZOY-DXPOFMJKSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Key on ui other cas no. |
334476-64-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.